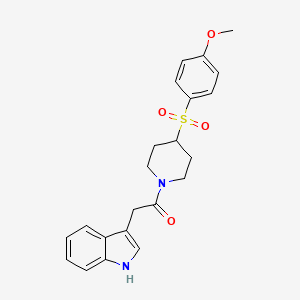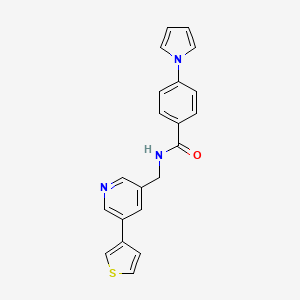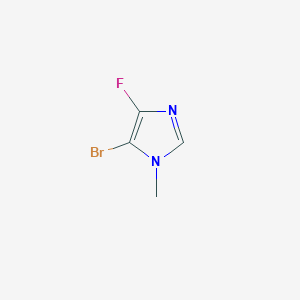
2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a fluoropyrimidinyl group and a tetrahydroisoquinoline group. Fluoropyrimidines are a class of compounds that are often used in the synthesis of pharmaceuticals . Tetrahydroisoquinolines, on the other hand, are found in a number of biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluoropyrimidinyl group would contribute a six-membered ring with nitrogen and fluorine substituents, while the tetrahydroisoquinoline group would contribute a bicyclic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atom in the fluoropyrimidinyl group, as fluorine is highly electronegative . The tetrahydroisoquinoline group could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s polarity, potentially affecting its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Pharmacokinetics
- 2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its metabolites have been identified in human urine, plasma, and feces, demonstrating their significance in pharmacokinetic studies. This compound, as part of the YM758 molecule, is an inhibitor of the If current channel in the heart and is being investigated for treating conditions like stable angina and atrial fibrillation. The renal and hepatic uptake transporters for these metabolites were studied, which is crucial for understanding drug elimination and transport activity in the body (Umehara et al., 2009).
Synthesis and Chemical Interactions
- The synthesis and investigation of weak interactions in barbituric acid derivatives, including this compound, contribute to understanding the chemical properties and potential applications in pharmaceuticals. The research on crystal packing arrangement and intermolecular interactions like π–π stacking and hydrogen bonding is significant for drug design and development (Khrustalev et al., 2008).
Pharmacological Effects
- Studies have explored the pharmacological effects of compounds including this compound. For instance, research on the cardiotoxic effects of 5-fluorouracil provides insights into the adverse impacts of fluoropyrimidines, which are key in treating gastrointestinal tract adenocarcinomas. Understanding these effects is essential for developing safer therapeutic agents (Lamberti et al., 2014).
Anticancer Research
- The synthesis of novel compounds with a 2-oxoquinoline structure, evaluated for antitumor activities, highlights the potential of this compound in developing new anticancer agents. Such research is pivotal in the ongoing search for more effective and targeted cancer treatments (Fang et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-20-13-5-10-3-4-19(9-11(10)6-14(13)21-2)15-17-7-12(16)8-18-15/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGSIIYZHKDLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=C(C=N3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-Ethylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2880786.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2880788.png)
![2-(cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2880789.png)
![2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine](/img/structure/B2880790.png)



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2880798.png)



![Tert-butyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2880805.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2880806.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2880807.png)
